4,4'-Azobis(4-cyanovaleric acid)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Polymer Synthesis

Field: Polymer Chemistry

Application: 4,4’-Azobis(4-cyanovaleric acid) is used as a free radical initiator in the synthesis of various polymers such as polyvinyl chloride, polyacrylonitrile, polyvinyl alcohol, and synthetic fibers

Method: The compound is added to the monomer solution and the mixture is heated to initiate the polymerization process

Results: The use of 4,4’-Azobis(4-cyanovaleric acid) results in the formation of the desired polymer

Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT)

Field: Polymer Chemistry

Application: 4,4’-Azobis(4-cyanovaleric acid) is used as an initiator in RAFT, a type of controlled/living radical polymerization.

Thermal Analysis and Pyrolysis

Field: Thermal Analysis

Application: 4,4’-Azobis(4-cyanovaleric acid) is studied for its thermal decomposition characteristics.

Results: The study found that 4,4’-Azobis(4-cyanovaleric acid) has a complex decomposition process with four mass loss stages.

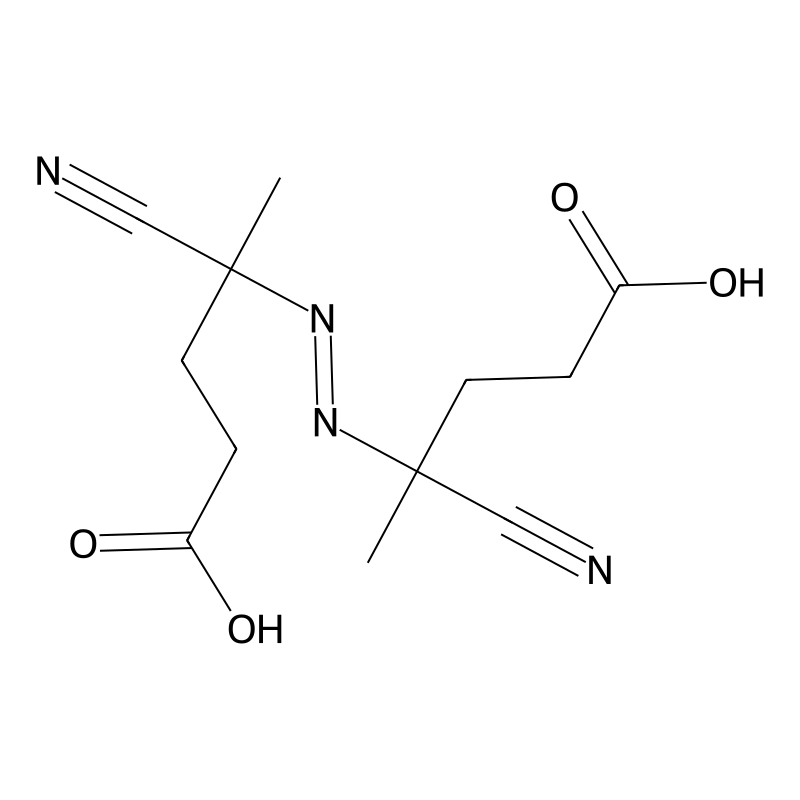

4,4'-Azobis(4-cyanovaleric acid) is a chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of approximately 280.28 g/mol. It is classified as an azo compound and is typically encountered as a white crystalline powder. This compound is known for its role as a free radical initiator in various polymerization processes, making it crucial in the synthesis of polymers such as polyvinyl chloride, polyacrylonitrile, and polyvinyl alcohol, among others .

The compound is soluble in water and exhibits light sensitivity, which necessitates careful handling to prevent degradation. Its melting point ranges from 118°C to 125°C, indicating its stability under standard conditions .

ACVA acts as a free radical initiator in polymerization. Upon heating or exposure to light, the azo group cleaves, generating two cyanovaleric acid radicals. These radicals abstract a hydrogen atom from a monomer molecule, creating a new radical species that can continue adding monomers, ultimately leading to polymer chain growth [].

- Mild irritant: ACVA may cause skin and eye irritation upon contact.

- Potential for dust explosion: ACVA dust can form explosive mixtures in air, requiring proper handling and ventilation during use.

4,4'-Azobis(4-cyanovaleric acid) undergoes thermal decomposition at approximately 70°C, leading to the release of nitrogen gas and the formation of reactive radicals capable of initiating polymerization reactions . The initiation mechanism typically involves the homolytic cleavage of the azo bond (-N=N-), resulting in two radicals that can react with monomers to form polymer chains.

The following reaction can be summarized:

These radicals can then propagate through various addition reactions with vinyl monomers.

Research has indicated that 4,4'-Azobis(4-cyanovaleric acid) possesses biological activity related to lipid peroxidation. It has been shown to induce lipid peroxidation in sunflower oil, which suggests potential applications in studying oxidative stress and related phenomena in biological systems . Additionally, due to its moderate toxicity when administered through certain routes, safety precautions are advised during its handling and application in laboratory settings .

The synthesis of 4,4'-Azobis(4-cyanovaleric acid) generally involves the reaction of cyanovaleric acid with a suitable azodicarbonyl compound under controlled conditions. The process can be outlined as follows:

- Reactants Preparation: Cyanovaleric acid is prepared or sourced.

- Azo Compound Formation: An azodicarbonyl compound is reacted with cyanovaleric acid in an appropriate solvent.

- Reaction Conditions: The reaction mixture is maintained at a specific temperature and pH to facilitate the formation of the azo bond.

- Purification: The product is purified through recrystallization or chromatography to obtain pure 4,4'-Azobis(4-cyanovaleric acid).

Specific detailed procedures may vary based on laboratory protocols and desired purity levels.

The primary applications of 4,4'-Azobis(4-cyanovaleric acid) include:

- Polymer Synthesis: It serves as an initiator for both heterogeneous and homogeneous free-radical polymerizations.

- Blowing Agent: Utilized in the production of foamed plastics and elastomers.

- Reversible Addition-Fragmentation Chain Transfer Polymerization: Acts as an initiator in this advanced polymerization technique .

Its versatility makes it valuable across various industries, particularly in materials science and chemical manufacturing.

Interaction studies involving 4,4'-Azobis(4-cyanovaleric acid) often focus on its reactivity with different monomers and its effects on polymer properties. For instance:

- Radical Reactivity: The generated radicals from its decomposition can interact with various vinyl compounds leading to diverse polymer architectures.

- Biological Interactions: Studies have explored its role in lipid peroxidation and oxidative stress models, providing insights into its potential implications for health and disease mechanisms .

Several compounds share structural or functional similarities with 4,4'-Azobis(4-cyanovaleric acid). Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2'-Azobisisobutyronitrile | C₈H₁₈N₄ | Commonly used as an initiator; less water-soluble |

| 2,2'-Azobis(2-methylpropionitrile) | C₈H₁₈N₄ | Higher thermal stability; used in similar polymerizations |

| 4,4'-Azobis(4-cyanopentanoic acid) | C₁₂H₁₆N₄O₄ | Closely related; used interchangeably in some applications |

Each compound exhibits unique properties that may make it more suitable for specific applications within polymer chemistry or biological studies.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 370 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 369 of 370 companies with hazard statement code(s):;

H228 (56.1%): Flammable solid [Danger Flammable solids];

H242 (40.92%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable